



Structure-Activity Relationship of Ceftolozane and Its Analogs: A Technical Guide

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Compound of Interest		
Compound Name:	Ceftolozane	
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Executive Summary: **Ceftolozane** is a fifth-generation cephalosporin antibiotic renowned for its potent activity against multidrug-resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa.[1][2][3] Its unique chemical structure, featuring a modified C-3 side chain, allows it to evade common resistance mechanisms such as efflux pumps and hydrolysis by chromosomal AmpC β-lactamases.[4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of **Ceftolozane** and its analogs, detailing its mechanism of action, interaction with bacterial resistance elements, and the experimental protocols used for its evaluation. Quantitative data on its antimicrobial activity and target affinity are presented, alongside visualizations of key biological pathways and experimental workflows to offer a comprehensive resource for researchers and drug development professionals.

Introduction to Ceftolozane Chemical Structure and Novelty

Ceftolozane (formerly FR264205) is a novel oxyimino-aminothiazolyl cephalosporin. Its structure is chemically similar to that of ceftazidime, but with a critical modification at the 3-position of the cephem nucleus. This position features a bulky and complex pyrazole group, which is fundamental to its enhanced antibacterial profile. Specifically, the introduction of amino groups to the 4-position of the 3-amino-2-methylpyrazole side chain was a key step in enhancing its activity against P. aeruginosa. This modification confers potent antipseudomonal activity and provides steric hindrance that protects the β-lactam ring from degradation by certain β -lactamases.



Mechanism of Action

Like all β-lactam antibiotics, **Ceftolozane**'s mechanism of action is the inhibition of bacterial cell wall biosynthesis. It covalently binds to essential penicillin-binding proteins (PBPs), which are enzymes required for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This inactivation of PBPs leads to the disruption of cell wall integrity, ultimately causing cell lysis and bacterial death. **Ceftolozane** exhibits a particularly high affinity for PBP1b, PBP1c, PBP2, and PBP3 of P. aeruginosa and Escherichia coli. Its potent inhibition of PBP3, a primary target, is a key contributor to its bactericidal activity.

Spectrum of Activity

Ceftolozane, typically combined with the β -lactamase inhibitor tazobactam, demonstrates a broad spectrum of activity against Gram-negative bacteria. It is highly potent against P. aeruginosa, including strains resistant to carbapenems, piperacillin/tazobactam, and ceftazidime. The addition of tazobactam extends its activity to include many Enterobacteriaceae that produce extended-spectrum β -lactamases (ESBLs), such as E. coli and Klebsiella pneumoniae. However, its activity is compromised against bacteria that produce serine carbapenemases (like KPC) and metallo- β -lactamases (like VIM, IMP, and NDM).

Core Structure-Activity Relationships (SAR)

The potent and targeted activity of **Ceftolozane** is a direct result of specific chemical features integrated into the cephalosporin scaffold.

The C-7 Acylamino Side Chain

The (2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-{[(2-carboxypropan-2-yl)oxy]imino}acetyl]amino side chain at the C-7 position is a feature shared with other advanced-generation cephalosporins. This group is crucial for providing a broad spectrum of activity against Gramnegative bacteria by conferring high affinity for essential PBPs. The oxyimino moiety, in particular, enhances stability against some common β-lactamases.

The C-3 Side Chain: The Key to Anti-Pseudomonal Potency



The defining feature of **Ceftolozane** is its large and complex C-3 side chain: (5-amino-4-{[(2-aminoethyl)carbamoyl]amino}-1-methyl-1H-pyrazol-2-ium-2-yl)methyl. SAR studies leading to the discovery of **Ceftolozane** (FR264205) revealed that introducing various amino groups to the 4-position of a 3-amino-2-methylpyrazole cephalosporin C-3 side chain significantly enhanced MIC values against multiple P. aeruginosa strains. This side chain is responsible for several key properties:

- Enhanced AmpC Stability: The bulky nature of the pyrazole ring provides steric hindrance, making Ceftolozane a poor substrate for the chromosomal AmpC β-lactamase of P. aeruginosa, a common mechanism of resistance to other cephalosporins like ceftazidime.
- Efflux Pump Evasion: **Ceftolozane** is not a significant substrate for the major MexAB-OprM efflux pump in P. aeruginosa, another critical advantage over other antibiotics.
- Potent PBP Affinity: The overall structure contributes to the high binding affinity for key P. aeruginosa PBPs.

Quantitative Analysis of Ceftolozane and Analogs

The following tables summarize the in vitro activity of **Ceftolozane**/Tazobactam against key pathogens. Data for specific analogs are limited in publicly available literature, so comparisons are made against relevant existing agents.

Table 1: In Vitro Activity of Ceftolozane/Tazobactam against Pseudomonas aeruginosa



Compound/Ag ent	MIC50 (μg/mL)	MIC9ο (μg/mL)	Susceptibility (%)	Reference(s)
Ceftolozane/Tazo bactam	0.5	2	97.0	
Ceftolozane/Tazo bactam	0.5	>32	91.7	
Ceftazidime/Avib	1.5	-	94.0	_
Meropenem	-	-	-	-
Piperacillin/Tazo bactam	-	-	-	-

Table 2: In Vitro Activity of Ceftolozane/Tazobactam

against Enterobacteriaceae

Organism	Compound	MIC50 (μg/mL)	MIC90 (μg/mL)	Susceptibili ty (%)	Reference(s
All Enterobacteri aceae	Ceftolozane/ Tazobactam	0.25	1	-	
ESBL- producing E. coli	Ceftolozane/ Tazobactam	0.5	4	91.3	
ESBL- producing K. pneumoniae	Ceftolozane/ Tazobactam	32	>32	65.6	
ESBL Isolates (All)	Ceftolozane/ Tazobactam	0.38	-	96.6	
ESBL Isolates (All)	Ceftazidime/ Avibactam	0.125	-	100	



Interaction with Resistance Mechanisms

A crucial aspect of **Ceftolozane**'s SAR is its ability to overcome prevalent resistance mechanisms in P. aeruginosa.

- Stability to AmpC β -Lactamases: As mentioned, the C-3 side chain sterically hinders hydrolysis by the chromosomal AmpC β -lactamase (PDC) that is commonly overexpressed in resistant P. aeruginosa. However, mutations within the Ω -loop of the AmpC enzyme can alter its structure, expanding its substrate profile to efficiently hydrolyze **Ceftolozane**.
- Susceptibility to ESBLs and Carbapenemases: **Ceftolozane** is labile to hydrolysis by many ESBLs (e.g., PER, GES, VEB types) and carbapenemases (KPC, VIM, NDM). The combination with tazobactam, a β-lactamase inhibitor, protects it from most ESBLs, thereby restoring its activity. Tazobactam does not, however, inhibit carbapenemases.
- Evasion of Efflux Systems: Ceftolozane is a poor substrate for the Resistance-Nodulation-Division (RND) family of efflux pumps in P. aeruginosa, such as MexAB-OprM, which are responsible for extruding many other antibiotics. This property contributes significantly to its sustained potency.
- PBP Alterations: While less common, mutations in the genes encoding PBPs, particularly PBP3 (encoded by ftsl), can reduce the binding affinity of **Ceftolozane** and lead to resistance.

Experimental Protocols Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium.
 Colonies are suspended in saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
- Plate Preparation: A series of 2-fold serial dilutions of the antimicrobial agent (e.g.,
 Ceftolozane/Tazobactam) is prepared in cation-adjusted Mueller-Hinton broth in microtiter



plates.

- Inoculation: The standardized bacterial suspension is diluted and added to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
- Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.
- Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent
 that completely inhibits visible growth of the organism. Results are interpreted based on
 established breakpoints from bodies like the Clinical and Laboratory Standards Institute
 (CLSI).

Penicillin-Binding Protein (PBP) Competition Assay

This assay measures the affinity of a β -lactam for its PBP targets.

- Membrane Preparation: Bacterial cells are grown to mid-log phase, harvested, and lysed to prepare a cell membrane fraction containing the PBPs.
- Competition Reaction: The membrane preparation is incubated with various concentrations of the test compound (e.g., **Ceftolozane** or an analog) for a set period.
- Labeling: A labeled β-lactam probe (e.g., fluorescent or radioactive penicillin) is added to the reaction. This probe will bind to any PBPs not already occupied by the test compound.
- Separation and Detection: The PBP-β-lactam complexes are separated by SDS-PAGE. The labeled PBPs are visualized by fluorography or autoradiography.
- Analysis: The concentration of the test compound that inhibits 50% of the binding of the labeled probe (IC₅₀) is determined. A lower IC₅₀ value indicates a higher affinity of the compound for that specific PBP.

Synthesis of Ceftolozane Analogs (General Scheme)

The synthesis of **Ceftolozane** and its analogs involves a multi-step process. A key reaction is the coupling of the C-7 side chain with the 7-aminocephem nucleus.

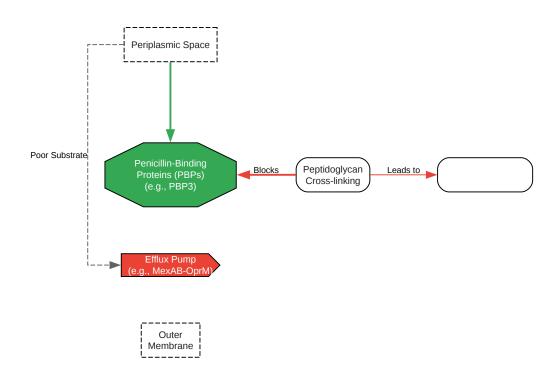


- Activation of C-7 Side Chain: The thiadiazolyl-oximinoacetic acid derivative (the C-7 side chain precursor) is activated, for example, using methanesulfonyl chloride.
- Synthesis of C-3 Side Chain: The complex pyrazole-based C-3 side chain is synthesized separately through a series of organic reactions.
- Coupling to Cephem Nucleus: The synthesized C-3 side chain is attached to the 3-position of the 7-aminocephem core.
- Amide Formation: The activated C-7 side chain is then coupled to the 7-amino group of the cephem nucleus to form the final amide bond.
- Deprotection and Purification: Protecting groups used during the synthesis are removed, and the final compound is purified, often as a salt (e.g., sulfate), to yield the active pharmaceutical ingredient.

Visualized Pathways and Workflows







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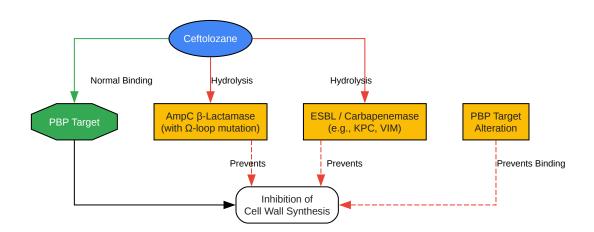


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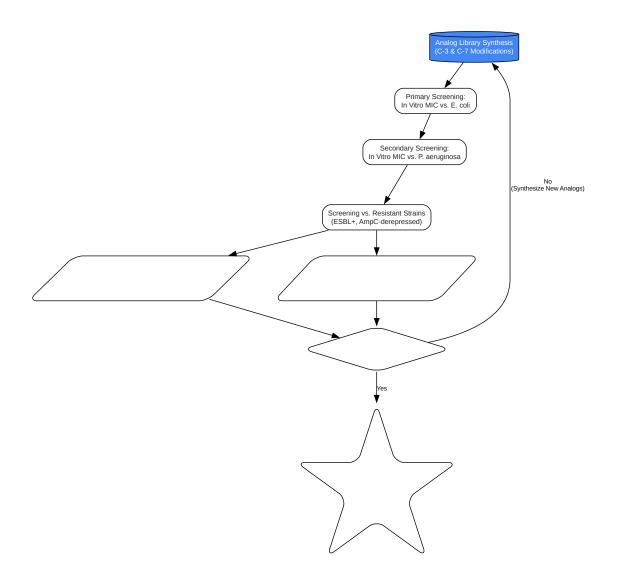
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Caption: **Ceftolozane** enters the periplasm, evades efflux, and inhibits PBPs, blocking cell wall synthesis.

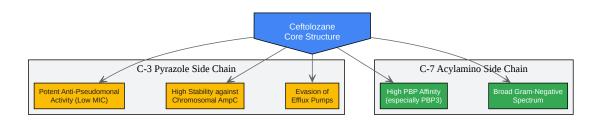












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